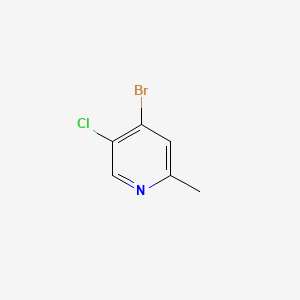

4-Bromo-5-chloro-2-methylpyridine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-5-chloro-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c1-4-2-5(7)6(8)3-9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVMDSYZOIIFLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-5-chloro-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Halogenated Pyridines

In the intricate world of medicinal chemistry and organic synthesis, halogenated pyridines serve as foundational scaffolds for constructing complex, biologically active molecules. Their unique electronic properties and versatile reactivity make them indispensable building blocks. This guide focuses on a specific, highly functionalized intermediate: 4-Bromo-5-chloro-2-methylpyridine . With the Chemical Abstracts Service (CAS) number 1211529-34-8 , this compound offers a distinct substitution pattern that presents both unique challenges and synthetic opportunities.

It is crucial to distinguish this molecule from its isomers, as the precise placement of the bromo, chloro, and methyl groups dictates its reactivity and subsequent application. Isomers such as 5-Bromo-2-chloro-4-methylpyridine (CAS: 778611-64-6) or 2-Bromo-5-chloro-4-methylpyridine (CAS: 885267-40-3) possess different electronic and steric environments, leading to divergent synthetic pathways and final products.[1] This guide is dedicated exclusively to the technical details surrounding the 4-bromo, 5-chloro, 2-methyl substituted pyridine.

Core Compound Identification and Properties

A precise understanding of a compound's physical and chemical properties is the bedrock of its effective application in research and development.

| Property | Value | Source |

| CAS Number | 1211529-34-8 | |

| Molecular Formula | C₆H₅BrClN | |

| Molecular Weight | 206.47 g/mol | |

| Physical Form | Solid or liquid | |

| Purity | Typically ≥95% | |

| Storage | Inert atmosphere, 2-8°C | |

| InChI Key | HNVMDSYZOIIFLJ-UHFFFAOYSA-N |

-

¹H NMR: The spectrum would show two distinct aromatic protons in the pyridine ring and a singlet for the methyl group protons.

-

¹³C NMR: Six distinct carbon signals would be expected, corresponding to the five carbons of the pyridine ring and the one methyl carbon.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Synthesis Strategies: A Mechanistic Perspective

The synthesis of polysubstituted pyridines like this compound requires careful regiochemical control. While a specific, published large-scale synthesis for this isomer is not prevalent, a logical and industrially viable approach can be extrapolated from established pyridine chemistry, often starting from more common precursors. A preferred route involves a multi-step sequence that precisely installs each substituent.[2]

A plausible synthetic pathway would commence with a pre-substituted pyridine, followed by sequential halogenation and/or functional group manipulation. For instance, a common strategy for similar compounds involves the Sandmeyer reaction to introduce a chloro group from an amino precursor.[2]

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

This protocol is a representative, logical pathway. Researchers must optimize conditions based on laboratory-specific equipment and safety protocols.

Step 1: Regioselective Chlorination

-

Rationale: Introduce the chlorine atom ortho to the activating amino group.

-

Procedure: Dissolve 2-amino-4-methylpyridine in a suitable chlorinated solvent (e.g., dichloromethane). Cool the solution to 0°C.

-

Slowly add N-chlorosuccinimide (NCS) portion-wise while monitoring the internal temperature.

-

Allow the reaction to stir at room temperature until completion, monitored by TLC or LC-MS.

-

Work-up involves washing with an aqueous basic solution (e.g., NaHCO₃), followed by extraction, drying of the organic phase, and solvent removal to yield 2-amino-5-chloro-4-methylpyridine.

Step 2: Diazotization and Sandmeyer Bromination

-

Rationale: The Sandmeyer reaction is a reliable method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[2]

-

Procedure: Suspend the 2-amino-5-chloro-4-methylpyridine intermediate in an aqueous solution of hydrobromic acid (HBr) and cool to 0-5°C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂). Maintain the temperature strictly below 5°C to ensure the stability of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (N₂ gas) will be observed.

-

After the addition is complete, warm the mixture to room temperature and then heat gently (e.g., 50-60°C) to drive the reaction to completion.

-

Cool the reaction mixture, basify with a strong base (e.g., NaOH), and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purify the crude product via column chromatography to obtain pure this compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is derived from the differential reactivity of its two halogen substituents. The bromine at the 4-position is more susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) than the chlorine at the 5-position. This allows for selective functionalization.

Caption: Selective cross-coupling reactions at the C-4 position.

This selective reactivity makes the compound a valuable intermediate in the synthesis of:

-

Pharmaceutical Ingredients: Halogenated pyridines are core structures in many drugs. This compound can serve as a building block for kinase inhibitors in oncology, anti-inflammatory agents, and compounds targeting central nervous system disorders.[3][4] The ability to introduce an aryl or amino group at the 4-position while retaining the 5-chloro substituent for potential later-stage modification is a key strategic advantage.

-

Agrochemicals: The pyridine scaffold is prevalent in modern herbicides and pesticides. The specific substitution pattern can be used to develop new agrochemicals with improved efficacy and environmental profiles.[4]

-

Materials Science: Pyridine derivatives are used in the creation of specialized polymers and organic electronic materials.[3][4]

Safety and Handling

As a halogenated organic compound, this compound must be handled with appropriate care in a laboratory setting.

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Codes: P261, P305+P351+P338

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.

Conclusion

This compound (CAS: 1211529-34-8) is a highly valuable, albeit specific, building block for advanced organic synthesis. Its true potential is unlocked through a deep understanding of its isomeric purity, its controlled synthesis, and the differential reactivity of its halogen substituents. For researchers in drug discovery and materials science, this compound offers a versatile platform for creating novel molecular architectures with significant biological or material applications. The synthetic strategies and reactivity patterns discussed herein provide a foundational framework for leveraging this potent intermediate in next-generation chemical innovation.

References

-

LookChem. Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. [Link]

-

PubChem. 2-Bromo-5-chloro-4-methylpyridine. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 4-Bromo-5-chloro-2-methylpyridine

Introduction

In the landscape of modern drug discovery and organic synthesis, halogenated pyridines serve as indispensable building blocks. Their unique electronic properties and versatile reactivity make them prized intermediates in the construction of complex molecular architectures, particularly in the development of novel pharmaceutical agents and agrochemicals. Among these, 4-Bromo-5-chloro-2-methylpyridine (CAS No. 1211529-34-8) is a compound of growing interest. The specific arrangement of its substituents—a bromine atom, a chlorine atom, and a methyl group on the pyridine ring—offers multiple sites for synthetic modification, enabling chemists to fine-tune the steric and electronic properties of target molecules.

This technical guide provides a comprehensive overview of the known physical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's fundamental characteristics for its effective handling, characterization, and application in their research endeavors. The methodologies for determining these properties are also detailed, providing a framework for in-house validation and quality control.

Molecular Structure and Identification

The foundational step in understanding the physical properties of any compound is to establish its molecular structure. The structure of this compound dictates its polarity, molecular weight, and potential intermolecular interactions, all of which influence its macroscopic properties.

Caption: Molecular structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1211529-34-8 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₆H₅BrClN | [1][2][4][8] |

| Molecular Weight | 206.47 g/mol | [1][2][3][4][8] |

| IUPAC Name | This compound | [1] |

| InChI Key | HNVMDSYZOIIFLJ-UHFFFAOYSA-N | [1][2] |

| SMILES | CC1=CC(=C(C=N1)Cl)Br |[1] |

Physicochemical Properties

The physicochemical properties of a compound are critical for its practical application, influencing everything from reaction kinetics to formulation. The data presented here is based on publicly available information. It is crucial to note that some physical properties for this specific isomer are not yet widely reported.

Table 2: Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Physical Form | Solid or liquid | [2] |

| Boiling Point | 231.0 ± 35.0 °C at 760 mmHg | [1] |

| Melting Point | Not available | [1][5] |

| Density | Not available |[1] |

Boiling Point

The boiling point of a substance is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For this compound, the reported boiling point is approximately 231°C at standard atmospheric pressure.[1] This relatively high boiling point is expected for a molecule of its molecular weight and polarity, arising from dipole-dipole interactions and London dispersion forces between molecules. The presence of two halogen atoms contributes significantly to its molecular weight and electron cloud size, enhancing the intermolecular forces that must be overcome for boiling to occur.

Melting Point and Density

As of the latest available data, the melting point and density of this compound have not been publicly reported.[1][5] The physical form is described as either a solid or a liquid, which suggests its melting point may be near ambient temperature.[2] The lack of precise data underscores the importance of experimental determination by the end-user.

Solubility

Handling and Safety

A thorough understanding of a compound's safety profile is a prerequisite for its use in a research setting.

Table 3: Safety and Handling Information

| Category | Information | Source |

|---|---|---|

| Signal Word | Warning | [1][2] |

| GHS Pictogram | GHS07 (Exclamation Mark) | [1][2] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][2] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [1][2] |

| Storage | Inert atmosphere, 2-8°C | [2] |

| Purity | ~95% |[2] |

The provided safety data indicates that this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Experimental Protocols for Physical Property Determination

For properties where data is unavailable or requires verification, the following standardized protocols are recommended. These protocols are designed to be self-validating and are grounded in established principles of physical organic chemistry.

Workflow for Comprehensive Physical Characterization

Sources

- 1. americanelements.com [americanelements.com]

- 2. This compound | 1211529-34-8 [sigmaaldrich.com]

- 3. 1211529-34-8|this compound|BLD Pharm [bldpharm.com]

- 4. 1211529-34-8 | this compound - Capot Chemical [capotchem.com]

- 5. capotchem.cn [capotchem.cn]

- 6. chemscene.com [chemscene.com]

- 7. 1211529-34-8 | this compound | Bromides | Ambeed.com [ambeed.com]

- 8. 1211529-34-8 | CAS DataBase [m.chemicalbook.com]

4-Bromo-5-chloro-2-methylpyridine molecular weight

An In-depth Technical Guide to 4-Bromo-5-chloro-2-methylpyridine for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals engaged in drug development and advanced organic synthesis. It provides an in-depth exploration of this compound, a critical heterocyclic building block. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability in a laboratory setting.

Core Characteristics and Physicochemical Profile

This compound is a halogenated pyridine derivative whose strategic substitution pattern makes it a highly versatile intermediate. The presence of bromine, chlorine, and a methyl group on the pyridine ring offers multiple, distinct reaction sites, enabling chemists to perform selective functionalization. This versatility is paramount in constructing complex molecular architectures required for active pharmaceutical ingredients (APIs) and specialized agrochemicals.

The molecular weight of this compound is approximately 206.47 g/mol , with a molecular formula of C₆H₅BrClN.[1][2][3] Its unique structure is a key determinant of its reactivity and utility in diverse synthetic applications.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrClN | [2][3] |

| Molecular Weight | ~206.47 g/mol | [1][2][3][4] |

| CAS Number | 1211529-34-8 | |

| Appearance | Solid or liquid | |

| Melting Point | 29-31 °C | |

| Density | ~1.624 g/mL at 25 °C | |

| InChI Key | HNVMDSYZOIIFLJ-UHFFFAOYSA-N | |

| Purity | Typically ≥95% |

Strategic Synthesis: A Methodological Deep Dive

The industrial synthesis of this compound is a multi-step process designed for high regioselectivity and yield. A common and effective strategy begins with the readily available starting material, 2-amino-4-methylpyridine. This approach is favored over direct halogenation of 4-methylpyridine, as the latter often leads to a mixture of isomers that are challenging and costly to separate.[5]

The preferred route involves two key transformations:

-

Regioselective Bromination : The amino group at the 2-position directs the electrophilic substitution of bromine to the 5-position. N-bromosuccinimide (NBS) is a suitable brominating agent for this step, offering mild reaction conditions and high selectivity.[5]

-

Sandmeyer-type Reaction : The amino group of the resulting 2-amino-5-bromo-4-methylpyridine is then converted to a chloro group. This is achieved through diazotization of the amine with a nitrite source under acidic conditions, followed by decomposition of the intermediate diazonium salt in the presence of a copper(I) chloride catalyst.[5][6]

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Two-Step Synthesis

This protocol provides a representative, lab-scale procedure. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine (Intermediate) [5]

-

Setup : In a reaction vessel, dissolve 2-amino-4-methylpyridine in a suitable solvent such as dichloromethane.

-

Cooling : Cool the solution to 0 °C using an ice bath to control the reaction exotherm.

-

Bromination : Slowly add N-bromosuccinimide (NBS) portion-wise to the cooled solution while maintaining the temperature.

-

Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup : Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution). Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Purification : Concentrate the solution under reduced pressure and purify the crude product, if necessary, by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound [5][6]

-

Diazotization : Suspend the intermediate, 2-amino-5-bromo-4-methylpyridine, in concentrated hydrochloric acid and cool the mixture to -5 °C to 0 °C.

-

Nitrite Addition : Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Vigorous stirring is essential to manage gas evolution.

-

Sandmeyer Reaction : In a separate vessel, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Slowly add the cold diazonium salt solution to the catalyst solution.

-

Reaction Completion : Allow the mixture to warm to room temperature and stir until nitrogen evolution ceases.

-

Workup : Make the reaction mixture alkaline using a base (e.g., sodium hydroxide solution). Extract the product with an appropriate organic solvent.

-

Purification : Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by distillation or column chromatography.

Applications in Drug Discovery and Agrochemicals

The unique arrangement of reactive sites makes this compound a valuable scaffold in medicinal chemistry and agrochemical synthesis.

-

Pharmaceutical Development : This compound is a key building block for synthesizing a variety of therapeutic agents. The pyridine core is a common motif in many biologically active molecules. It serves as an intermediate in the creation of kinase inhibitors for oncology, as well as novel antibacterial and antifungal agents.[7][8] The C-Br and C-Cl bonds can be selectively addressed in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.

-

Agrochemicals : In agricultural chemistry, it is used to formulate advanced herbicides and pesticides.[8] The halogenated pyridine structure contributes to the biological activity and metabolic stability of the final active ingredients, leading to improved crop protection.

-

Material Science : The compound also finds applications in material science for producing specialized polymers and coatings that require enhanced thermal stability and durability.[8]

Caption: Key application areas for this compound.

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is critical for its use in regulated industries like pharmaceuticals. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary analytical techniques employed.[9]

The choice between HPLC and GC depends on the compound's properties and the specific analytical need (e.g., purity assay, impurity profiling). Given its potential volatility and thermal stability, GC is a highly suitable method. HPLC is also effective, particularly for non-volatile impurities.[9]

Table 2: Comparison of HPLC and GC for Analysis

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |

| Suitability | Versatile for a wide range of compounds, including non-volatile or thermally labile ones. | Ideal for volatile and thermally stable compounds.[9] |

| Typical Column | C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm).[9] | Capillary column (e.g., DB-5, HP-5). |

| Detector | UV-Vis or Photodiode Array (PDA).[9] | Flame Ionization Detector (FID) or Mass Spectrometer (MS).[9] |

Representative Analytical Protocols

Protocol 3: Gas Chromatography (GC-FID) Method [9]

-

Instrumentation : GC system with a split/splitless injector and Flame Ionization Detector (FID).

-

Column : DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas : Helium or Nitrogen at a constant flow of 1 mL/min.

-

Temperatures :

-

Injector: 250 °C

-

Detector (FID): 300 °C

-

Oven Program: Initial 60 °C (hold 2 min), ramp at 15 °C/min to 280 °C, hold for 5 min.

-

-

Sample Prep : Dissolve a known quantity of the sample in a suitable solvent (e.g., acetone, ethyl acetate) to a concentration of ~1 mg/mL.

-

Injection : 1 µL injection volume with an appropriate split ratio (e.g., 50:1).

Protocol 4: High-Performance Liquid Chromatography (HPLC-UV) Method [9]

-

Instrumentation : HPLC system with a UV-Vis or PDA detector.

-

Column : C18 reverse-phase column (150 mm x 4.6 mm, 5 µm).

-

Mobile Phase : Isocratic or gradient elution using a mixture of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30 °C.

-

Detection : 254 nm.

-

Sample Prep : Prepare a stock solution (~1 mg/mL) in the mobile phase (e.g., 50:50 Water:Acetonitrile) and dilute to create calibration standards.

-

Injection Volume : 10 µL.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound must be handled with care, adhering to established safety protocols.

Table 3: GHS Hazard and Safety Information

| Category | Information | Source(s) |

| Pictogram(s) | GHS07 (Exclamation Mark) | |

| Signal Word | Warning / Danger | |

| Hazard Statements | H301/H302: Toxic/Harmful if swallowed. H311: Toxic in contact with skin. H315: Causes skin irritation. H318/H319: Causes serious eye damage/irritation. H331/H335: Toxic/May cause respiratory irritation. | [10][11] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, and a lab coat.[10] Work should be performed in a certified chemical fume hood.

-

First Aid :

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area. It is recommended to store under an inert atmosphere.

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound stands out as a high-value intermediate for professionals in the pharmaceutical and chemical industries. Its well-defined physicochemical properties, established synthetic pathways, and versatile reactivity profile make it an indispensable tool for creating novel, complex molecules. Adherence to rigorous analytical and safety protocols is essential to harness its full potential responsibly. This guide provides the foundational knowledge for its effective and safe utilization in advanced research and development settings.

References

-

Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. [Link]

-

2-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 51441892 - PubChem. [Link]

-

5-BROMO-2-CHLORO-4-METHYLPYRIDINE | CAS - Matrix Fine Chemicals. [Link]

-

4-bromo-2-chloro-5-methyl-pyridine (C6H5BrClN) - PubChemLite. [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. [Link]

Sources

- 1. 4-bromo-2-chloro-6-methylpyridine | 1206250-53-4 [chemicalbook.com]

- 2. 5-BROMO-2-CHLORO-4-METHYLPYRIDINE | CAS [matrix-fine-chemicals.com]

- 3. 4-Bromo-2-chloro-5-methylpyridine | CymitQuimica [cymitquimica.com]

- 4. 5-Bromo-2-chloro-4-methylpyridine | CymitQuimica [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. echemi.com [echemi.com]

- 11. 2-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 51441892 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structural Elucidation of 4-Bromo-5-chloro-2-methylpyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Spectrum

In the landscape of modern chemical synthesis, particularly within pharmaceutical and agrochemical development, the pyridine scaffold is of paramount importance.[1][2][3][4] Its halogenated derivatives, such as 4-bromo-5-chloro-2-methylpyridine, are not merely esoteric compounds but are crucial, high-value intermediates. The specific arrangement of substituents dictates the molecule's reactivity, sterics, and electronic properties, which in turn governs its utility in complex synthetic routes.[1] Therefore, the unambiguous structural elucidation of such an intermediate is a non-negotiable cornerstone of process integrity and downstream success. A mistake in identifying the isomeric structure can lead to the synthesis of an entirely incorrect final molecule, wasting significant resources and time.

This guide is structured from the perspective of a senior application scientist. It is not a simple recitation of analytical techniques but a strategic workflow. We will explore the causality behind experimental choices, demonstrating how a multi-pronged analytical approach creates a self-validating system that leaves no room for structural ambiguity.

The Strategic Workflow: A Triad of Corroborating Evidence

Figure 1: The self-validating workflow for structural elucidation.

Phase 1: Mass Spectrometry – The Elemental Gatekeeper

Expertise & Experience: We begin with High-Resolution Mass Spectrometry (HRMS) for two critical reasons. First, it provides the exact mass, allowing for the confident determination of the molecular formula. Second, and most importantly for this class of compounds, it reveals the highly characteristic isotopic pattern of bromine and chlorine.[5] Nature has provided a built-in validation system: bromine exists as a near 1:1 mixture of ⁷⁹Br and ⁸¹Br, while chlorine is a ~3:1 mixture of ³⁵Cl and ³⁷Cl.[5][6][7] The resulting pattern in the mass spectrum for a molecule containing one of each is an unmistakable signature.[5][8]

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like acetonitrile or methanol.

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.

-

Acquisition Mode: Operate in positive ion mode to observe the protonated molecule, [M+H]⁺.

-

Data Analysis: Compare the measured exact mass of the monoisotopic peak to the theoretical mass for C₆H₅BrClN⁺. Verify that the observed isotopic cluster (M, M+2, M+4 peaks) matches the theoretical distribution for a compound containing one Br and one Cl atom.

Data Presentation & Trustworthiness

The molecular formula is C₆H₅BrClN, with a monoisotopic mass of 204.9294 Da.[9] The expected data for the protonated molecule is a powerful diagnostic tool.

Table 1: Predicted HRMS Isotopic Pattern for [C₆H₅BrClN + H]⁺

| Ion Species | Calculated m/z | Theoretical Relative Abundance (%) |

| [M+H]⁺ with ⁷⁹Br, ³⁵Cl | 205.9370 | 100.0 |

| [M+2+H]⁺ with ⁷⁹Br, ³⁷Cl | 207.9341 | 32.6 (Combined M+2: ~129.8) |

| [M+2+H]⁺ with ⁸¹Br, ³⁵Cl | 207.9350 | 97.2 |

| [M+4+H]⁺ with ⁸¹Br, ³⁷Cl | 209.9321 | 31.6 |

The observation of this specific four-peak cluster, with the correct m/z values and relative intensities, provides extremely high confidence in the elemental formula. Any deviation would immediately invalidate the proposed structure.

Phase 2: NMR Spectroscopy – The Architectural Blueprint

Expertise & Experience: With the molecular formula confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to solve the constitutional isomerism problem—that is, to determine the precise connectivity of the atoms. A full suite of 1D and 2D NMR experiments is required for an unimpeachable assignment. The chemical shifts in pyridine systems are well-understood, with protons and carbons closer to the electronegative nitrogen atom typically appearing at a lower field (higher ppm).[10][11]

Experimental Protocol: Multinuclear NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: A 400 MHz (or higher field) NMR spectrometer.

-

1D Experiments:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum.

-

DEPT-135: Run this experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are nulled.

-

-

2D Experiments:

-

COSY (COrrelation SpectroscopY): To identify ¹H-¹H spin-spin coupling networks.[12][13]

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon atom (¹J-coupling).[12][13]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons. This is the key experiment for connecting the molecular fragments.[12]

-

Data Interpretation & Causality

-

¹H NMR: The structure predicts three distinct proton environments:

-

A singlet for the methyl group (at C2), expected around δ 2.5-2.7 ppm.

-

A singlet for the aromatic proton at C3 .

-

A singlet for the aromatic proton at C6 . This proton is adjacent to the ring nitrogen and is expected to be the most downfield aromatic signal (δ 8.0-8.5 ppm). The critical observation is the lack of coupling between the aromatic protons, confirming they are not on adjacent carbons.

-

-

¹³C NMR & DEPT-135: The structure predicts six unique carbon signals.

-

DEPT-135 will show one positive CH₃ signal and two positive CH signals.

-

The remaining three signals, which are absent in the DEPT-135 spectrum, must correspond to the three quaternary carbons: C2 (bearing the methyl group), C4 (bearing the bromo group), and C5 (bearing the chloro group).

-

-

2D NMR - Assembling the Puzzle: While 1D NMR suggests the correct isomer, 2D NMR provides definitive proof. The HMBC experiment is the final arbiter.

Figure 2: Definitive HMBC correlations confirming the substituent pattern.

Phase 3: Infrared Spectroscopy – Functional Group Verification

Expertise & Experience: Infrared (IR) spectroscopy serves as a rapid and cost-effective final check.[14] It provides a vibrational "fingerprint" of the molecule, confirming the presence of the expected functional groups.[14] While it cannot distinguish between isomers with the same functional groups, it provides excellent corroborating evidence that the overall structure is consistent with a substituted pyridine ring.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is acquired over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands.

Data Interpretation & Corroboration

-

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

-

~1600-1400 cm⁻¹: A series of sharp bands corresponding to the C=C and C=N stretching vibrations of the pyridine ring.[14][15] The exact positions are sensitive to the substitution pattern.[14]

-

Below 800 cm⁻¹: The C-Cl and C-Br stretching vibrations are expected in this fingerprint region.

The presence of these bands, and the absence of unexpected signals (e.g., a broad O-H or N-H stretch above 3200 cm⁻¹), confirms that the sample is consistent with the structure determined by MS and NMR.

Conclusion

The structural elucidation of this compound is a clear demonstration of a modern, synergistic analytical workflow. High-resolution mass spectrometry unequivocally establishes the correct elemental formula via accurate mass and a unique isotopic signature. A comprehensive suite of 1D and 2D NMR experiments then provides an indisputable map of atomic connectivity, distinguishing it from all other possible isomers. Finally, infrared spectroscopy offers a rapid and simple confirmation of the expected functional framework. It is the complete agreement across these three orthogonal techniques that constitutes a rigorous and definitive structural proof, a standard of evidence required for advancing high-stakes research and development projects.

References

-

Chemistry Steps. Isotopes in Mass Spectrometry. Retrieved from [Link]

-

University of Calgary. Ch13 - Mass Spectroscopy: Isotope patterns for -Cl and -Br. Retrieved from [Link]

-

Physical Chemistry Chemical Physics (RSC Publishing). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Retrieved from [Link]

-

Applied Spectroscopy. Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes. Retrieved from [Link]

-

The Journal of Chemical Physics. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

-

YouTube. 13.04 Isotopic Abundance in Mass Spectrometry. Retrieved from [Link]

-

College of St. Benedict & St. John's University. ms isotopes: Br and Cl. Retrieved from [Link]

-

PubMed. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Retrieved from [Link]

-

Whitman College. GCMS Section 6.5 - Isotopic Identification. Retrieved from [Link]

-

ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

PMC (NIH). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from [Link]

-

MDPI. Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. Retrieved from [Link]

-

Bulletin of the Chemical Society of Japan. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

-

PubChem. 2-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 51441892. Retrieved from [Link]

-

ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]

-

Colorado State University. Selective halogenation of pyridines and diazines via unconventional intermediates. Retrieved from [Link]

-

PMC (NIH). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Retrieved from [Link]

-

PMC (NIH). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved from [Link]

-

PubChem. 5-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 2734427. Retrieved from [Link]

-

Michigan State University Chemistry. Proton NMR Table. Retrieved from [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

-

Boronchem. Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. NMR - Interpretation. Retrieved from [Link]

-

The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

-

PubChem. 5-bromo-4-chloro-2-methylpyridine (C6H5BrClN). Retrieved from [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

- Google Patents.CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

Sources

- 1. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. mountainscholar.org [mountainscholar.org]

- 4. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. ms isotopes: Br and Cl [employees.csbsju.edu]

- 8. GCMS Section 6.5 [people.whitman.edu]

- 9. 2-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 51441892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 11. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes [opg.optica.org]

A Technical Guide to 4-Bromo-5-chloro-2-methylpyridine: Synthesis, Characterization, and Applications

This guide provides an in-depth technical overview of 4-Bromo-5-chloro-2-methylpyridine, a key heterocyclic building block for professionals in pharmaceutical and chemical research. We will delve into its verified IUPAC nomenclature, physicochemical properties, a detailed and validated synthesis protocol, spectroscopic analysis, and its applications in modern drug discovery and organic synthesis.

Introduction and IUPAC Nomenclature

This compound is a substituted pyridine derivative that serves as a versatile intermediate in the synthesis of complex organic molecules. Its structure, featuring bromine, chlorine, and methyl functional groups on the pyridine ring, offers multiple reaction sites for chemists to elaborate upon.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . This name is derived from the following systematic rules:

-

The parent structure is identified as "pyridine".

-

The pyridine ring is numbered starting from the nitrogen atom as position 1.

-

The substituents are listed in alphabetical order (Bromo, chloro, methyl).

-

Locants (numbers) are assigned to give the substituents the lowest possible numbering scheme.

Various isomers exist, such as 5-Bromo-2-chloro-4-methylpyridine, and it is crucial to correctly identify the specific isomer for any synthetic application.[1][2][3][4]

Physicochemical and Safety Data

A comprehensive understanding of a compound's physical and safety properties is paramount for its effective and safe use in a laboratory setting. The data presented below has been aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrClN | [5] |

| Molecular Weight | 206.47 g/mol | [5] |

| CAS Number | 1211529-34-8 | [5] |

| Appearance | Solid or liquid | [5] |

| Purity | Typically ≥95% | [5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [5] |

| Signal Word | Warning | [5] |

| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | [5] |

| Precautionary Codes | P261, P305+P351+P338 | [5] |

Synthesis of this compound: A Validated Protocol

Conceptual Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway, highlighting the key transformations required.

Detailed Experimental Protocol (Analogous)

This protocol is adapted from established procedures for the synthesis of similar bromo-chloro-pyridines.[6][7]

Materials:

-

2-Amino-5-chloro-4-methylpyridine

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM)

-

Hydrobromic acid (48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

Step 1: Bromination

-

Dissolve 2-Amino-5-chloro-4-methylpyridine in dichloromethane and cool the solution to 0°C.

-

Slowly add N-Bromosuccinimide in portions, maintaining the temperature at 0°C.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 4-bromo-2-amino-5-chloro-4-methylpyridine.

Step 2: Diazotization and Sandmeyer Reaction

-

Cool a solution of hydrobromic acid (48%) to -5°C.

-

Slowly add the crude product from Step 1 to the cooled acid.

-

Add a solution of sodium nitrite in water dropwise, keeping the temperature below 0°C.

-

After the addition is complete, stir the mixture for 1 hour at 0°C.

-

In a separate flask, prepare a solution of Copper(I) bromide in hydrobromic acid.

-

Slowly add the diazonium salt solution to the CuBr solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized this compound is essential. The following table summarizes the expected spectroscopic data based on its structure and data for analogous compounds.

| Analytical Technique | Expected Observations |

| ¹H NMR | - A singlet for the methyl protons (CH₃) around 2.5 ppm.- Two singlets in the aromatic region for the two pyridine protons. |

| ¹³C NMR | - A signal for the methyl carbon.- Five distinct signals in the aromatic region for the five pyridine ring carbons, with chemical shifts influenced by the halogen substituents. |

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) and an M+2 peak with a characteristic isotopic pattern due to the presence of bromine and chlorine. |

| Infrared (IR) | - C-H stretching vibrations for the aromatic and methyl groups.- C=C and C=N stretching vibrations characteristic of the pyridine ring.- C-Br and C-Cl stretching vibrations. |

Applications in Research and Development

Halogenated pyridines are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[8] The presence of both bromine and chlorine atoms in this compound allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

Role in Drug Discovery

The pyridine scaffold is a common motif in many biologically active molecules. The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of targeted therapeutics, including kinase inhibitors for cancer therapy.[9] The halogen atoms can be replaced with other functional groups to modulate the compound's biological activity and pharmacokinetic properties.

The following diagram illustrates the central role of this compound as a versatile intermediate in the synthesis of diverse molecular scaffolds.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and organic synthesis. Its well-defined structure and multiple reactive sites allow for the efficient construction of complex molecular architectures. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective application in research and development.

References

-

Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis . (Information on a related isomer). [Link]

-

2-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 51441892 . PubChem. [Link]

-

4-bromo-2-chloro-5-methyl-pyridine (C6H5BrClN) . PubChemLite. [Link]

-

5-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 2734427 . PubChem. [Link]

-

5-bromo-2-chloro-4-methylpyridine (C6H5BrClN) . PubChemLite. [Link]

- Method for preparing 5-bromo-2-methylpyridine.

Sources

- 1. innospk.com [innospk.com]

- 2. 2-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 51441892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 2734427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 5-bromo-2-chloro-4-methylpyridine (C6H5BrClN) [pubchemlite.lcsb.uni.lu]

- 5. This compound | 1211529-34-8 [sigmaaldrich.com]

- 6. Page loading... [wap.guidechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-5-chloro-2-methylpyridine: A Key Intermediate for Pharmaceutical and Agrochemical Research

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of a robust synthetic route to 4-bromo-5-chloro-2-methylpyridine. This halogenated pyridine derivative is a valuable building block in the synthesis of a wide array of biologically active molecules. The strategic placement of the bromo, chloro, and methyl substituents on the pyridine core offers multiple points for chemical modification, making it a versatile intermediate in the development of novel therapeutics and agrochemicals. This document offers a detailed, step-by-step methodology, grounded in established chemical principles, to ensure a reliable and reproducible synthesis.

Strategic Approach to the Synthesis of this compound

The synthesis of polysubstituted aromatic compounds, such as this compound, requires a carefully planned strategy to ensure the correct regiochemical placement of each substituent. Direct halogenation of 2-methylpyridine is generally not a viable approach due to the difficulty in controlling the position of substitution, which would lead to a mixture of isomers that are challenging to separate.

A more rational and controllable approach involves a multi-step synthesis starting from a pre-functionalized pyridine ring. The strategy outlined in this guide leverages the directing effects of existing substituents to introduce the desired functionalities in a stepwise and regioselective manner. The overall synthetic pathway can be visualized as a three-stage process:

-

Nitration of a Substituted Pyridine N-oxide: Introduction of a nitro group, which can later be converted to an amino group for subsequent transformation. The use of a pyridine N-oxide activates the ring for electrophilic nitration, primarily at the 4-position.

-

Reduction to an Aminopyridine Intermediate: The nitro group is reduced to a primary amine, and the N-oxide is simultaneously deoxygenated. This amino-substituted pyridine is a key intermediate for the final halogenation step.

-

Sandmeyer Bromination: The amino group is converted to a diazonium salt, which is then displaced by a bromide ion in a copper-catalyzed Sandmeyer reaction to yield the final product.

This strategic sequence ensures high regioselectivity at each step, leading to the desired this compound isomer with high purity.

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for each stage of the synthesis.

Part 1: Synthesis of 2-Chloro-5-methyl-4-nitropyridine 1-oxide

The initial step involves the regioselective nitration of 2-chloro-5-methylpyridine-1-oxide. The N-oxide group is crucial as it activates the pyridine ring towards electrophilic substitution, directing the incoming nitro group to the 4-position.

Reaction Scheme:

Figure 2: Nitration of 2-chloro-5-methylpyridine-1-oxide.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-5-methylpyridine-1-oxide | 143.57 | 56.4 g | 0.393 |

| Concentrated Nitric Acid (68%) | 63.01 | 165 mL | - |

| Concentrated Sulfuric Acid (98%) | 98.08 | 209 mL | - |

Procedure:

-

In a suitable reaction vessel, carefully prepare a nitrating mixture by adding 165 mL of concentrated nitric acid to 209 mL of concentrated sulfuric acid with cooling.

-

To this stirred and cooled nitrating mixture, slowly add 56.4 g of 2-chloro-5-methylpyridine-1-oxide.

-

After the addition is complete, heat the reaction mixture to 100 °C and maintain this temperature with stirring for 2 hours.[1]

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is between 2 and 3.

-

A yellow solid will precipitate. Collect the solid by filtration and wash it with cold water.

-

The aqueous filtrate can be extracted with hot chloroform to recover any dissolved product.

-

Combine the collected solid with the residue from the evaporated chloroform extracts. Dry the product under vacuum to yield 2-chloro-5-methyl-4-nitropyridine-1-oxide. A typical yield for this reaction is around 80%.[1]

Part 2: Synthesis of 2-Chloro-5-methylpyridin-4-amine

This step involves the simultaneous reduction of the nitro group and the deoxygenation of the N-oxide. Catalytic hydrogenation is an efficient method for this transformation.

Reaction Scheme:

Figure 3: Reduction of 2-chloro-5-methyl-4-nitropyridine 1-oxide.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-5-methyl-4-nitropyridine 1-oxide | 188.57 | 29 g | 0.154 |

| Platinum on activated carbon (e.g., 0.8% Pt) | - | 2.9 g | - |

| Ethanol | 46.07 | 320 mL | - |

| Hydrogen gas | 2.02 | 3 bar | - |

Procedure:

-

To a pressure reactor, add 29 g of 2-chloro-5-methyl-4-nitropyridine 1-oxide, 2.9 g of the platinum on carbon catalyst, and 320 mL of ethanol.

-

Seal the reactor and purge it with an inert gas, such as argon.

-

Pressurize the reactor with hydrogen gas to 3 bar.

-

Stir the reaction mixture at 30 °C for 20 hours.

-

After the reaction is complete, vent the reactor and purge with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 2-chloro-5-methylpyridin-4-amine. The product is often used in the next step without further purification.

Part 3: Synthesis of this compound via Sandmeyer Reaction

The final step is the conversion of the amino group of 2-chloro-5-methylpyridin-4-amine to a bromo group using a Sandmeyer reaction. This classic transformation proceeds via a diazonium salt intermediate.[2]

Reaction Scheme:

Figure 4: Sandmeyer bromination of 2-chloro-5-methylpyridin-4-amine.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (approx.) | Moles (approx.) |

| 2-Chloro-5-methylpyridin-4-amine | 142.59 | 1.0 eq | - |

| Hydrobromic Acid (48%) | 80.91 | 3.0 eq | - |

| Sodium Nitrite | 69.00 | 1.1 eq | - |

| Copper(I) Bromide | 143.45 | 1.2 eq | - |

Procedure:

-

Diazotization: In a reaction vessel, suspend 2-chloro-5-methylpyridin-4-amine (1.0 eq) in 48% hydrobromic acid (3.0 eq). Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

-

In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cooled suspension of the aminopyridine, ensuring the temperature is maintained below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) bromide (1.2 eq) in 48% hydrobromic acid and cool it to 0 °C.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide mixture.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until nitrogen evolution ceases.

-

Work-up and Purification: Cool the reaction mixture and pour it into water.

-

Neutralize the mixture with a suitable base, such as sodium carbonate or sodium hydroxide solution.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By employing a strategic, multi-step approach that leverages the principles of regioselective aromatic substitution and the versatile Sandmeyer reaction, this valuable building block can be synthesized with high purity. The methodologies presented are based on established and documented procedures, offering a solid foundation for researchers in their pursuit of novel chemical entities with potential applications in medicine and agriculture.

References

- CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) - Google Patents.

- WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h) - Google Patents.

-

Sandmeyer reaction - Wikipedia. Available at: [Link]

Sources

A Technical Guide to 4-Bromo-5-chloro-2-methylpyridine (CAS: 1211529-34-8): Sourcing, Synthesis, and Application for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-5-chloro-2-methylpyridine is a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its value lies in its utility as a versatile building block, offering multiple reaction sites for the construction of complex molecular architectures. The strategic placement of bromo, chloro, and methyl groups on the pyridine ring allows for selective and orthogonal chemical modifications, making it a prized intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive overview of its commercial availability, outlines key considerations for procurement, presents a plausible synthetic route for laboratory-scale preparation, details its primary applications in drug discovery, and summarizes critical safety and handling protocols. The central aim is to equip researchers and drug development professionals with the technical knowledge required to effectively source and utilize this important chemical entity.

Introduction & The Critical Importance of Isomeric Specificity

In the landscape of medicinal chemistry, substituted pyridines are privileged scaffolds due to their presence in numerous FDA-approved drugs and biologically active compounds. This compound (CAS: 1211529-34-8) emerges as a particularly useful intermediate. The electron-withdrawing nature of the nitrogen atom and the halogen substituents creates a unique electronic profile, enabling a variety of chemical transformations.

However, precision is paramount. The existence of multiple structural isomers, such as 5-Bromo-2-chloro-4-methylpyridine, necessitates careful verification of the Chemical Abstracts Service (CAS) number before procurement or use in a synthetic campaign. Sourcing the incorrect isomer can lead to failed reactions, unexpected byproducts, and significant delays in research timelines.

Caption: Structural comparison of the target compound and its common isomers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1211529-34-8 | |

| Molecular Formula | C₆H₅BrClN | [1] |

| Molecular Weight | 206.47 g/mol | [2] |

| Monoisotopic Mass | 204.9294 Da | [1][3] |

| Physical Form | Solid or liquid | |

| Typical Purity | ≥95% | |

| Storage Conditions | Inert atmosphere, 2-8°C | |

| InChI Key | HNVMDSYZOIIFLJ-UHFFFAOYSA-N |

Commercial Availability and Procurement

This compound is available from several fine chemical suppliers who specialize in research and development quantities. When sourcing this material, researchers should prioritize suppliers who provide a Certificate of Analysis (CoA) to verify purity and identity.

Key Procurement Considerations:

-

Purity: For applications in drug discovery, a purity of ≥95% is typically required. Higher purities may be necessary for late-stage development or crystallization studies.

-

Supplier Reliability: Choose established suppliers with a track record of quality control and consistent supply.

-

Documentation: Ensure the supplier provides a comprehensive Safety Data Sheet (SDS) and a CoA with each batch.

-

Quantity and Lead Time: Availability can range from milligram to multi-gram quantities. Lead times may vary, so it is advisable to inquire about stock levels and delivery schedules.

Table 2: Representative Commercial Suppliers

| Supplier | Product Number (Example) | Typical Purity | Notes |

| Sigma-Aldrich | AMBH2D6F878D (Ambeed, Inc.) | 95% | Available as a partner product. |

| Chem-Impex | 2734427 | ≥98% (GC) | Listed as 5-Bromo-2-chloro-4-methylpyridine, an isomer, but indicates availability of similar compounds.[4] |

| AOBChem | AOB8616 | Inquire | Listed as 5-Bromo-2-chloro-4-methylpyridine, an isomer.[5] |

| ChemicalBook | CB72551980 | Inquire | Lists multiple suppliers for related isomers.[6] |

Note: The market for specialized chemicals is dynamic. Researchers should always verify the availability of the specific CAS number (1211529-34-8) directly with suppliers.

Synthesis and Mechanistic Considerations

While commercially available, an in-house synthesis of this compound may be desirable for custom isotopic labeling, analog synthesis, or cost-management at a larger scale. A plausible retrosynthetic analysis suggests that the molecule can be constructed from a more readily available 2-methylpyridine precursor. The following proposed synthesis is based on established organometallic and halogenation methodologies for pyridine rings.[7]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-Chloro-2-methylpyridine

-

Rationale: The Sandmeyer reaction is a robust and well-established method for converting an aromatic amine to a halide via a diazonium salt intermediate. Copper(I) chloride is used as the catalyst to facilitate the substitution of the diazonium group with chloride.

-

To a stirred solution of 2-Methyl-5-aminopyridine (1.0 eq) in 6M hydrochloric acid at 0°C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0°C.

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Basify the mixture with aqueous sodium hydroxide and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography to yield 5-Chloro-2-methylpyridine.

Step 2: Synthesis of this compound

-

Rationale: Directed ortho-metalation is a powerful strategy for regioselective functionalization of aromatic rings. The chlorine atom at the 5-position is expected to direct the deprotonation by a strong base like Lithium Diisopropylamide (LDA) to the C-4 position. The resulting lithiated intermediate is a potent nucleophile that can be quenched with an electrophilic bromine source like tetrabromomethane (CBr₄) or N-Bromosuccinimide (NBS) to install the bromine atom at the desired position.

-

Prepare a solution of Lithium Diisopropylamide (LDA) (1.2 eq) in dry Tetrahydrofuran (THF) and cool to -78°C under an inert atmosphere (e.g., Argon).

-

Slowly add a solution of 5-Chloro-2-methylpyridine (1.0 eq) in dry THF to the LDA solution, maintaining the temperature at -78°C.

-

Stir the mixture for 1 hour at -78°C to ensure complete metalation.

-

Add a solution of N-Bromosuccinimide (NBS) (1.2 eq) in dry THF dropwise.

-

After the addition is complete, allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final product, this compound.

Applications in Drug Discovery and Organic Synthesis

The primary value of this compound is its role as a multi-functional scaffold. The distinct reactivity of the C-Br and C-Cl bonds allows for selective, sequential cross-coupling reactions.

-

Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is significantly more reactive in palladium-catalyzed reactions (like Suzuki, Stille, or Buchwald-Hartwig amination) than the carbon-chloro bond.[8] This allows for the selective introduction of an aryl, heteroaryl, or amine group at the 4-position while leaving the chlorine at the 5-position intact for subsequent transformations.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine at the 5-position can be displaced by strong nucleophiles, often requiring more forcing conditions than the palladium-catalyzed reactions at the bromine site. This orthogonal reactivity is a key strategic advantage.

-

Kinase Inhibitor Synthesis: The 2-methylpyridine core is a common feature in many kinase inhibitors.[8] The functional handles at the 4 and 5 positions allow for the elaboration of side chains that can target specific pockets within the ATP-binding site of a kinase, enhancing potency and selectivity.

Caption: Logical relationship diagram illustrating the synthetic utility of the scaffold.

Safety, Handling, and Storage

As a halogenated and reactive organic compound, this compound must be handled with appropriate precautions. All procedures should be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.[9][10]

Table 3: GHS Hazard Information Summary

| Hazard Class | Code | Statement | Reference |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [11] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [11] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [11] |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | [11] |

Handling and Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[9][10]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[9][10]

-

Respiratory Protection: Use only in a well-ventilated area or with a full-face respirator if exposure limits are exceeded.[9] Avoid breathing dust, fumes, or vapors.[12]

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]

-

For long-term stability, store under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C.

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is a high-value intermediate for chemical synthesis, particularly in the field of drug discovery. Its commercial availability from specialized suppliers provides a direct route for researchers to access this building block. Understanding the critical importance of isomeric purity, confirmed by the CAS number 1211529-34-8, is the first step to successful utilization. The compound's true power lies in its capacity for selective, orthogonal functionalization, enabling the efficient construction of diverse chemical libraries and the targeted synthesis of complex APIs. By adhering to rigorous safety protocols, researchers can effectively leverage the unique chemical properties of this scaffold to advance their discovery programs.

References

-

4-BroMo-2-chloro-5-Methylpyridine SDS, 867279-13-8 Safety Data Sheets. ECHEMI. .

-

SAFETY DATA SHEET. Fisher Scientific. .

-

This compound | 1211529-34-8. Sigma-Aldrich. .

-

SAFETY DATA SHEET. Thermo Fisher Scientific. .

-

A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Chloro Analog as Synthetic Intermediates. Benchchem. .

-

Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. Autech Industry Co.,Limited. .

-

4-BroMo-5-Methyl-pyridine-2-carboxylic acid Safety Data Sheets. Echemi. .

-

5-Bromo-2-chloro-4-methylpyridine. Chem-Impex. .

-

4-bromo-2-chloro-6-methylpyridine | 1206250-53-4. ChemicalBook. .

-

5-bromo-4-chloro-2-methylpyrimidine - Safety Data Sheet. ChemicalBook. .

-

4-Amino-5-bromo-2-chloropyridine. Chem-Impex. .

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. .

-

How to Prepare 5-BROMO-2,4-DICHLORO-PYRIDINE?. Guidechem. .

-

5-Bromo-4-chloro-2-methylpyrimidine | 861383-73-5. Sigma-Aldrich. .

-

4-bromo-2-chloro-5-methyl-pyridine (C6H5BrClN). PubChemLite. .

-

5-Bromo-4-chloro-2-methylpyridine | 1003711-85-0. Sigma-Aldrich. .

-

2-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 51441892. PubChem. .

-

5-bromo-2-chloro-4-methylpyridine (C6H5BrClN). PubChemLite. .

-

5-Bromo-2-chloro-4-methylpyridine. AOBChem USA. .

Sources

- 1. PubChemLite - 4-bromo-2-chloro-5-methyl-pyridine (C6H5BrClN) [pubchemlite.lcsb.uni.lu]

- 2. 2-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 51441892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 5-bromo-2-chloro-4-methylpyridine (C6H5BrClN) [pubchemlite.lcsb.uni.lu]

- 4. chemimpex.com [chemimpex.com]

- 5. aobchem.com [aobchem.com]

- 6. 4-bromo-2-chloro-6-methylpyridine | 1206250-53-4 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. 5-Bromo-4-chloro-2-methylpyridine | 1003711-85-0 [sigmaaldrich.com]

- 12. 5-bromo-4-chloro-2-methylpyrimidine - Safety Data Sheet [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

4-Bromo-5-chloro-2-methylpyridine as a building block in organic synthesis

An In-Depth Technical Guide to 4-Bromo-5-chloro-2-methylpyridine as a Building Block in Organic Synthesis

Authored by a Senior Application Scientist

Introduction: Unveiling a Versatile Heterocyclic Intermediate

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic use of highly functionalized heterocyclic building blocks is paramount. This compound has emerged as a cornerstone intermediate, offering chemists a robust platform for molecular elaboration. Its dihalogenated nature, coupled with the electronic influence of the pyridine nitrogen and the methyl group, provides a nuanced reactivity profile that can be exploited for selective, stepwise functionalization.

This guide provides an in-depth exploration of this compound, moving beyond simple reaction schemes to elucidate the underlying principles of its reactivity. We will examine its core physicochemical properties, delve into the logic behind its selective transformations through key palladium-catalyzed cross-coupling reactions, and provide field-tested experimental protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block for the synthesis of complex molecular architectures and novel chemical entities.

Core Properties and Structural Analysis

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective application in synthesis.

| Property | Value | Source |

| CAS Number | 1211529-34-8 | |

| Molecular Formula | C₆H₅BrClN | |

| Molecular Weight | 206.47 g/mol | |

| Appearance | Solid or liquid | |

| Purity | Typically ≥95% | |

| Storage Conditions | Inert atmosphere, 2-8°C | |

| InChI Key | HNVMDSYZOIIFLJ-UHFFFAOYSA-N |

Reactivity Analysis: A Tale of Two Halogens

The synthetic utility of this compound stems from the differential reactivity of its C-Br and C-Cl bonds, a direct consequence of their differing bond dissociation energies. The C-Br bond is weaker than the C-Cl bond, making it significantly more susceptible to oxidative addition by a low-valent palladium(0) catalyst. This inherent reactivity difference is the key to achieving site-selective cross-coupling, allowing for the functionalization of the C4 position while leaving the C5-chloro substituent available for subsequent transformations.

Caption: Reactivity map of this compound.

Palladium-Catalyzed Cross-Coupling: The Workhorse Reactions

Transition metal-catalyzed reactions are indispensable tools for C-C and C-N bond formation.[1] this compound is an excellent substrate for several of these transformations, primarily at the more reactive C4-bromo position.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for synthesizing biaryl and heteroaryl-aryl compounds by coupling an organoboron species with an organic halide.[2][3] This reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids.[1]

Mechanistic Rationale: The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond. This is generally the rate-determining step.[3]

-

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.[3]

-

Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[3]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).[2][4]

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-3 mol%).[1][4]

-

Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like 1,4-dioxane or toluene with water (typically a 4:1 to 5:1 ratio) is commonly used.[1][2]

-

Reaction: Heat the mixture to 85-100°C and stir for 4-24 hours, monitoring progress by TLC or LC-MS.[1]

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-5-chloro-2-methylpyridine derivative.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new carbon-nitrogen bond.[5] This transformation has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[5] The choice of phosphine ligand is critical and often dictates the reaction's success, especially with less reactive aryl chlorides or hindered amines.[6]

Mechanistic Rationale: The mechanism is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation by a strong base (e.g., NaOt-Bu), and reductive elimination to form the C-N bond.[6][7]

Caption: A generalized workflow for a Buchwald-Hartwig amination experiment.[4]

Experimental Protocol: Buchwald-Hartwig Amination